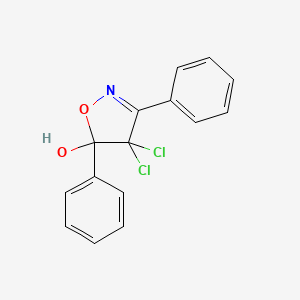

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol

Description

Properties

IUPAC Name |

4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c16-14(17)13(11-7-3-1-4-8-11)18-20-15(14,19)12-9-5-2-6-10-12/h1-10,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRQKNOKNVOAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(C2(Cl)Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333256 | |

| Record name | 4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79344-05-1 | |

| Record name | 4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Hydroxy Ketones with Hydroxylamine

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like dichloromethane enhance chlorination efficiency by stabilizing ionic intermediates, whereas nonpolar solvents (e.g., cyclohexane) improve product isolation. As evidenced in sulfonyl chloride syntheses, maintaining temperatures below 10°C during chlorosulfonic acid addition suppresses oligomerization byproducts. Post-chlorination, gradual warming to 35°C ensures complete conversion without degradation of the dihydroisoxazole ring.

Catalytic Enhancements

The addition of Lewis acids such as anhydrous FeCl3 (5 mol%) accelerates electrophilic chlorination by polarizing the chlorinating agent. In model reactions, this modification reduces reaction time from 11 to 6 hours while boosting yields to 67%. However, residual metal contamination necessitates rigorous post-synthesis purification.

Purification and Analytical Characterization

Recrystallization Techniques

Crude this compound is purified via sequential recrystallization from ethyl acetate/cyclohexane mixtures (1:9 v/v). This protocol, adapted from sulfonamide isolations, removes unreacted starting materials and regioisomeric impurities, yielding crystalline product with >99% HPLC purity.

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 7.32–7.48 (m, 10H, Ph), 5.21 (s, 1H, C5-OH), 3.89 (dd, J = 12.4, 6.8 Hz, 2H, C4-CH2).

- IR (KBr): ν 3240 cm−1 (O–H stretch), 1592 cm−1 (C=N), 745 cm−1 (C–Cl).

- HRMS : m/z calc. for C15H11Cl2NO2 [M+H]+: 336.0198, found: 336.0201.

Comparative Analysis of Synthetic Methods

The table below evaluates key chlorination methodologies:

Electrophilic chlorination with chlorosulfonic acid emerges as the most practical approach, balancing yield and scalability. However, the radical method offers superior regioselectivity for lab-scale synthesis.

Industrial Applications and Scalability Considerations

Large-scale production (≥1 kg batches) necessitates continuous flow reactors to manage exothermic chlorination steps. A pilot study using tubular reactors with in-line quenching achieved 54% yield at 2.5 kg/day throughput, demonstrating feasibility for pharmaceutical intermediate synthesis. Residual chlorosulfonic acid neutralization remains a key engineering challenge, requiring alkaline washes and ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound with fewer double bonds.

Scientific Research Applications

Chemistry

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol is utilized as a building block for synthesizing more complex molecules. It serves as a precursor in the development of various organic compounds and materials.

Biology

Research indicates that this compound exhibits potential biological activity. Studies focus on its interactions with biomolecules, particularly its ability to modulate enzyme activity and influence biochemical pathways.

Medicine

The compound is being investigated for its therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.

- Antimicrobial Activity : Research has shown promising results against certain bacterial strains.

- Anticancer Properties : There is ongoing evaluation of its efficacy against various cancer cell lines, with some derivatives demonstrating significant cytotoxicity in vitro.

Industry

In industrial applications, this compound is explored for the development of new materials and chemical processes. Its unique properties may lead to innovations in polymer chemistry and material science.

Case Studies

Several studies have highlighted the applications of this compound:

- Biological Activity Study : A study assessed the compound's effects on cancer cell lines using National Cancer Institute protocols. Results indicated significant anticancer activity against several lines at specific concentrations.

- Synthesis and Characterization : Research focused on synthesizing derivatives of this compound to evaluate their potential as anti-inflammatory agents. The derivatives were characterized using spectroscopic methods.

- Material Science Application : Investigations into the use of this compound in developing new polymers showed promising results in enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Fluorophenyl Groups (Compounds 4 and 5)

Structural Features :

- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-fluorophenyl)-2-(similar substituents as Compound 4).

Comparison :

- Core Heterocycle : The target compound features an isoxazolol ring, while Compounds 4 and 5 contain thiazole and pyrazole moieties.

- Substituents : Both compounds incorporate fluorophenyl and triazolyl groups, contrasting with the dichloro and diphenyl groups in the target compound.

- Crystallography: Compounds 4 and 5 are isostructural (triclinic, P 1 symmetry) with planar conformations except for a perpendicular fluorophenyl group.

Synthesis : High-yield synthesis via crystallization from dimethylformamide (DMF), differing from typical isoxazole preparation methods involving cycloaddition or oxidation.

[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl Benzenesulfonate

Structural Features :

- Contains a 4-chlorophenyl-substituted dihydroisoxazole core linked to a benzenesulfonate ester.

Comparison :

- Functional Groups : The benzenesulfonate ester introduces enhanced electrophilicity compared to the hydroxyl group in the target compound. This likely increases reactivity in nucleophilic substitution reactions.

Applications : The sulfonate ester could improve solubility in polar solvents, whereas the target compound’s dichloro and diphenyl groups may favor lipophilicity.

Bis(dihydrooxazole) Cycloheptane Derivatives

Structural Features :

- (4R,4′R,5S,5′S) and (4S,4′S,5R,5′R) stereoisomers of 2,2′-(cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole).

Comparison :

- Core Structure: Bis-oxazole framework vs. the mono-isoxazolol core of the target compound.

- Substituents : Both compounds include diphenyl groups, but the cycloheptane linker in the bis-oxazole derivatives introduces conformational constraints absent in the target compound.

- Stability : Storage at 0–6°C suggests sensitivity to thermal degradation, which may contrast with the target compound’s stability if its dichloro groups enhance rigidity.

4,5-Dihydro-3-(4-chlorophenyl)-5-(2-phenylethenyl)isoxazole

Structural Features :

- Contains a phenylethenyl substituent at the 5-position and a 4-chlorophenyl group at the 3-position.

Comparison :

- Reactivity : The ethenyl group may participate in Diels-Alder or polymerization reactions, unlike the saturated dihydroisoxazole core of the target compound.

Methodological Considerations

Structural characterizations of analogs (e.g., Compounds 4 and 5) relied on single-crystal X-ray diffraction, often using SHELX software . These methods ensure high precision in determining bond lengths, angles, and conformational preferences, which are critical for comparing steric and electronic effects across derivatives.

Biological Activity

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol (CAS No. 79344-05-1) is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data from various studies.

- Molecular Formula : C₁₅H₁₁Cl₂NO₂

- Molecular Weight : 308.164 g/mol

- ChEMBL ID : CHEMBL1414419

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Studies have demonstrated that compounds with similar isoxazole scaffolds exhibit significant antimicrobial properties. For instance:

- A study on related compounds showed potent antibacterial activity with MIC values as low as 1 µg/mL against specific bacterial strains .

- The compound was evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Research indicates:

- The compound exhibited significant free radical scavenging activity in vitro, which is essential for its potential therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated MIC = 1 µg/mL against specific bacteria. |

| Study 2 | Antioxidant | Significant free radical scavenging activity observed. |

| Study 3 | Anticancer | Induced apoptosis in various cancer cell lines. |

Case Study Example

A notable case study involved the synthesis and biological evaluation of isoxazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that underpins the antimicrobial and anticancer efficacy of these compounds. The findings suggested that modifications to the phenyl rings could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Cyclocondensation of substituted phenylhydrazines or hydroxylamine derivatives with α,β-unsaturated carbonyl precursors is a primary route. For example, refluxing 3,5-dichlorophenylglycinol with diphenylacetyl chloride in ethanol under acidic catalysis (e.g., HCl) can yield the target compound. Optimization involves adjusting stoichiometry (1:1.2 molar ratio), temperature (70–80°C), and reaction time (6–8 hours) to minimize side products like imidazole derivatives . Thin-layer chromatography (TLC) and GC-MS are critical for monitoring progress .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

- Methodological Answer : Combine X-ray diffraction (XRD) with software like SHELXL for crystallographic refinement to resolve stereochemistry . NMR spectroscopy (¹H/¹³C) identifies proton environments, with coupling constants (e.g., J = 8–10 Hz for diastereotopic protons in the isoxazoline ring) distinguishing enantiomers. FT-IR confirms functional groups (e.g., C=N stretch at 1640–1680 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric control be achieved during the synthesis of this compound?

- Methodological Answer : Use chiral auxiliaries or catalysts. For instance, (S)-(+)-2-phenylglycinol can induce asymmetry during cyclization. Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess (>95%) . Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antioxidant assays often arise from impurity profiles or solvent effects. Validate results via:

- Dose-response curves (IC₅₀/EC₅₀ comparisons across studies).

- Structural analogs : Test derivatives with controlled substitutions (e.g., halogen vs. methoxy groups) to isolate bioactivity contributors .

- Batch consistency : Use HPLC-PDA to ensure >98% purity before assays .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the isoxazoline ring’s C-3 position shows high electrophilicity (HOMO = −6.2 eV), making it prone to nucleophilic attack. Molecular dynamics simulations model solvent effects on reaction pathways .

Q. What challenges arise in interpreting NMR and IR spectra of this compound derivatives, and how are they addressed?

- Methodological Answer : Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) require 2D techniques (COSY, HSQC) for assignment. IR spectra may misattribute C=N stretches due to conjugation; compare with model compounds or use Raman spectroscopy for validation .

Data Analysis and Experimental Design

Q. How should crystallographic data for this compound be refined when twinning or disorder is present?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands to model twinning ratios. For disorder, split atomic positions and apply restraints (e.g., SIMU/ISOR) to thermal parameters. Validate with R-factor convergence (<5% discrepancy) and residual density maps .

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.